molecular formula C21H25N3O2 B2722237 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-90-6

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2722237
CAS No.: 868977-90-6
M. Wt: 351.45
InChI Key: VNJZUARLHFTGIS-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic small molecule belonging to the class of substituted imidazopyridine benzamides. Its structure comprises a benzamide core substituted with a butoxy group at the para position (4-position) and an ethyl linker connecting the amide nitrogen to a 7-methylimidazo[1,2-a]pyridine moiety. The molecular formula is inferred as C₂₁H₂₅N₃O₂ (based on structural analogs in ), with a molecular weight of approximately 351.45 g/mol. This compound is part of a broader family of imidazopyridine derivatives explored for therapeutic applications, particularly in targeting protein-protein interactions or enzymatic pathways due to the imidazopyridine scaffold’s ability to mimic purine structures .

Properties

IUPAC Name

4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJZUARLHFTGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the functionalization of imidazo[1,2-a]pyridines. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the imidazo[1,2-a]pyridine core and the benzamide moiety. Transition metal catalysts (e.g., palladium or copper) or oxidizing agents (e.g., potassium permanganate) are commonly employed .

Key Features:

  • Reactivity Sites : The 7-methyl group on the imidazo[1,2-a]pyridine ring and the benzamide carbonyl group are susceptible to oxidation.

  • Conditions : Moderate temperatures (40–80°C) in polar aprotic solvents (e.g., DMF, THF).

  • Products : Oxidized derivatives, such as quinones or epoxides, depending on the oxidizing agent .

Reduction Reactions

Reduction typically targets the benzamide carbonyl group or the imidazo[1,2-a]pyridine heterocycle. Common reagents include hydrogen gas (H₂) with catalysts (e.g., palladium on carbon) or hydride donors (e.g., sodium borohydride) .

Key Features:

  • Reactivity Sites : The benzamide carbonyl group and the nitrogen-rich heterocycle.

  • Conditions : High pressure (for H₂) or room temperature with hydride reagents.

  • Products : Reduced amides or partially hydrogenated imidazo[1,2-a]pyridine derivatives .

Substitution Reactions

Substitution occurs at the benzamide aromatic ring or the imidazo[1,2-a]pyridine moiety. Electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS) mechanisms are observed, depending on the directing groups .

Key Features:

  • Reactivity Sites : The 4-butoxy-substituted benzene ring (EAS/para-directing) and the imidazo[1,2-a]pyridine nitrogen atoms.

  • Conditions : Acidic or basic environments with appropriate electrophiles/nucleophiles.

  • Products : Substituted benzamides or modified imidazo[1,2-a]pyridine derivatives .

Nucleophilic Substitution

Nucleophilic substitution is prominent at the benzamide nitrogen or the imidazo[1,2-a]pyridine positions. This reactivity is exploited in medicinal chemistry for drug design.

Key Features:

  • Reactivity Sites : The amide nitrogen (N-benzamide) and the imidazo[1,2-a]pyridine nitrogen atoms.

  • Conditions : Alkaline conditions or use of nucleophilic agents (e.g., amines, alcohols).

  • Products : N-substituted benzamides or modified imidazo[1,2-a]pyridine derivatives.

Comparative Analysis of Reaction Types

Reaction Type Reagents/Conditions Key Products References
OxidationTransition metals, oxidizing agentsOxidized derivatives (e.g., quinones)
ReductionH₂/Pd-C, NaBH₄Reduced amides, hydrogenated heterocycles
Substitution (EAS)Electrophiles, acidic conditionsSubstituted benzamides
Nucleophilic SubstitutionNucleophiles, alkaline conditionsN-substituted benzamides/heterocycles

Biological and Chemical Insights

  • Antimicrobial Activity : Derivatives of imidazo[1,2-a]pyridines exhibit broad-spectrum antimicrobial properties, with MIC values as low as 1.27–5.81 µM against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential : Compounds in this class show IC₅₀ values of 4.53–9.99 µM against colorectal carcinoma cell lines (HCT116).

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. The compound's structure allows it to interact with various microbial targets, making it a candidate for developing new antimicrobial agents. In studies evaluating similar compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide showed minimum inhibitory concentrations (MICs) ranging from 1.27 to 5.81 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. Its mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, compounds in the same class demonstrated IC50 values against human colorectal carcinoma cell lines (HCT116) ranging from 4.53 to 9.99 µM . The promising results suggest that this compound could be further explored as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context in which the compound is used. Generally, imidazo[1,2-a]pyridines are known to interact with various enzymes and receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their comparative attributes are summarized below:

Compound Name Substituents on Benzamide Heterocycle Core Molecular Weight (g/mol) Key Structural Features
4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (Target) 4-butoxy Imidazo[1,2-a]pyridine ~351.45 Ethyl linker, 7-methyl substitution
4-Ethoxy-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide (BJ05010) 4-ethoxy Imidazo[1,2-a]pyridine 323.39 Shorter alkoxy chain (C₂H₅ vs. C₄H₉)
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 3-fluoro Imidazo[1,2-a]pyrimidine Not reported Pyrimidine core, phenyl linker
3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide 3,4,5-trimethoxy Imidazo[1,2-a]pyridine ~451.50 Meta-substituted phenyl linker, methoxy groups

Key Findings from Structural Comparisons

Alkoxy Chain Length (Butoxy vs. Ethoxy) :

  • The target compound’s butoxy group (C₄H₉) increases lipophilicity compared to BJ05010’s ethoxy group (C₂H₅), which may enhance membrane permeability but reduce aqueous solubility .
  • Ethoxy analogs (e.g., BJ05010) are typically more metabolically stable due to shorter chains being less prone to oxidative degradation .

Heterocycle Core (Pyridine vs. This could improve target binding affinity but reduce blood-brain barrier penetration compared to pyridine-based analogs .

Fluorine substitution () enhances electronegativity, which may improve metabolic stability and binding via halogen bonding .

Linker and Attachment Geometry :

  • Ethyl linkers (target and BJ05010) provide flexibility, whereas phenyl linkers (–4) introduce rigidity, affecting conformational adaptability during target engagement .

Research Implications

  • Pharmacokinetics : The target’s butoxy group may prolong half-life compared to ethoxy analogs but could increase CYP450-mediated metabolism risks .
  • Bioactivity : Pyrimidine-core derivatives () might exhibit divergent target selectivity compared to pyridine-based compounds, necessitating in vitro profiling .
  • Synthetic Feasibility: Trimethoxy analogs () require multi-step synthesis for substitution, impacting scalability compared to mono-alkoxy derivatives .

Biological Activity

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 387.5 g/mol

The compound features a butoxy group, an ethyl chain, and an imidazo[1,2-a]pyridine moiety, which are significant for its biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. Compounds in the imidazo[1,2-a]pyridine class are known to inhibit various biological pathways, influencing cellular functions and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. In one study, certain benzamide derivatives demonstrated significant larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. The ability of these compounds to inhibit tumor cell proliferation has been documented in several studies. For example, compounds with similar structures have shown moderate to high potency in inhibiting cancer cell lines .

Toxicity Studies

Toxicity assessments are critical for evaluating the safety of new compounds. Preliminary studies on related compounds have indicated varying levels of toxicity. For instance, some benzamide derivatives were tested in zebrafish embryos and showed acceptable safety profiles at certain dosages . Further studies are necessary to establish the toxicity levels of this compound specifically.

Case Studies

Several case studies have highlighted the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Larvicidal Activity : A study focusing on benzamides showed that specific derivatives exhibited up to 100% larvicidal activity against mosquito larvae at a concentration of 10 mg/L .
  • Antifungal Activity : Another investigation demonstrated that certain compounds had fungicidal activities against various fungal strains, outperforming established antifungal agents .
  • Antitubercular Properties : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) as low as 0.025 μg/mL .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Larvicidal Effective against mosquito larvae at low concentrations
Antifungal Inhibitory effects against multiple fungal strains
Anticancer Moderate potency in inhibiting cancer cell lines
Antitubercular Low MIC values against drug-susceptible strains

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, and what reaction conditions critically influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Imidazo[1,2-a]pyridine Core Formation : Cyclization of 2-aminopyridine derivatives with α-bromoketones or α-halocarbonyl compounds under reflux in polar solvents (e.g., ethanol or DMF) .
  • Butoxy-Benzamide Integration : Coupling the imidazo[1,2-a]pyridine intermediate with 4-butoxybenzoyl chloride via nucleophilic acyl substitution, using a base like triethylamine in dichloromethane .
  • Key Variables : Temperature control during cyclization (60–80°C) and stoichiometric ratios of coupling reagents significantly impact purity and yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., butoxy chain integration at N-ethyl and benzamide carbonyl signals at ~168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C21H24N3O2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretching (~1650 cm⁻¹) and C-N imidazole ring vibrations (~1500 cm⁻¹) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates or radiometric assays to test inhibition of kinases or phosphodiesterases, given the imidazo[1,2-a]pyridine scaffold’s role in targeting ATP-binding pockets .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can regioselectivity in imidazo[1,2-a]pyridine ring formation be optimized during synthesis?

  • Methodological Answer :

  • Precursor Design : Use 7-methyl-2-aminopyridine derivatives to direct cyclization toward the desired imidazo[1,2-a]pyridine isomer .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl2) or microwave-assisted heating to enhance reaction specificity and reduce side products .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., butoxy chain oxidation) that reduces in vivo efficacy .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR or thermal shift assays) to confirm binding to intended targets in physiological environments .

Q. How can computational modeling predict binding affinity to enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2 or EGFR) using crystal structures from the PDB .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and identify critical residues (e.g., hinge region hydrogen bonds) .

Q. What SAR strategies evaluate the contribution of substituents (butoxy/benzamide) to bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varied alkoxy chain lengths (e.g., ethoxy, hexyloxy) and substituted benzamides (e.g., nitro, chloro) .
  • Free-Wilson Analysis : Quantify substituent contributions to activity using regression models based on IC50 values from enzyme assays .

Q. How should researchers validate mechanisms of action when biochemical assays yield conflicting results?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • CRISPR Knockout Models : Use gene-edited cell lines to verify dependency on suspected targets (e.g., KO of EGFR in cancer cells) .

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